An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Monobenzyl Ether
An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Monobenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Triethylene Glycol Monobenzyl Ether, a versatile intermediate compound with applications in various fields, including as a PEG-based PROTAC linker in drug development.[1] This document details the experimental protocols for its synthesis via the Williamson ether synthesis and outlines the analytical methods for its characterization.
Synthesis of Triethylene Glycol Monobenzyl Ether
The synthesis of Triethylene Glycol Monobenzyl Ether is commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of triethylene glycol reacts with benzyl (B1604629) chloride to form the desired ether.
Experimental Protocol: Williamson Ether Synthesis
A widely cited protocol for the synthesis of Triethylene Glycol Monobenzyl Ether is as follows[4]:
Materials:
-
Triethylene glycol
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
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Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Alkoxide Formation: Dissolve triethylene glycol (0.2 mol) in an aqueous solution of sodium hydroxide (8 g in 8 mL of water). Stir the mixture for 10 minutes to form the sodium salt of triethylene glycol.
-
Etherification: Slowly add benzyl chloride (0.062 mol) to the reaction mixture. Heat the mixture to 100°C and stir continuously overnight.
-
Work-up: After the reaction is complete, dilute the crude product with a saturated sodium chloride solution (500 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 400 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a solvent system of ethyl acetate, followed by a mixture of ethyl acetate and methanol (10:1, v/v). This process yields the pure Triethylene Glycol Monobenzyl Ether as a light yellow oil.[4]
A reported yield for this synthesis is 67%.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of Triethylene Glycol Monobenzyl Ether is provided in the table below.
| Property | Value | Reference |
| CAS Number | 55489-58-2 | [4][5] |
| Molecular Formula | C₁₃H₂₀O₄ | [6] |
| Molecular Weight | 240.30 g/mol | [6][7] |
| Appearance | Light yellow oily liquid | [4] |
| Boiling Point | 358 °C at 760 mmHg | [5][6] |
| Density | 1.09 g/cm³ | [5][7] |
| Refractive Index | 1.505 | [6] |
| Flash Point | 170.3 °C | [6] |
| Storage Temperature | 4°C | [5] |
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Triethylene Glycol Monobenzyl Ether, both ¹H NMR and ¹³C NMR spectra would provide valuable information.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Ar-H | 7.25-7.40 | multiplet | 5H |
| -O-CH₂ -Ar | 4.55 | singlet | 2H |
| -O-CH₂ -CH₂-O- | 3.60-3.80 | multiplet | 10H |
| -CH₂-OH | (variable) | singlet (broad) | 1H |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm, predicted) |
| Ar-C (quaternary) | ~138 |
| Ar-C H | ~128 |
| -O-C H₂-Ar | ~73 |
| -O-C H₂-CH₂-O- | ~70-72 |
| HO-C H₂- | ~61 |
Note: The predicted chemical shifts are based on the analysis of similar structures containing benzyl and triethylene glycol moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Triethylene Glycol Monobenzyl Ether is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |
| O-H stretch (alcohol) | 3600-3200 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch (ether) | 1150-1085 | Strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Triethylene Glycol Monobenzyl Ether, the mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions.
Expected Mass Spectrometry Data:
| Ion | m/z (predicted) |
| [M]⁺ (Molecular Ion) | 240.14 |
| [M+Na]⁺ | 263.13 |
| [M+K]⁺ | 279.10 |
| [C₇H₇]⁺ (benzyl cation) | 91.05 |
Visualizing the Synthesis and Characterization Workflow
To illustrate the logical flow of the synthesis and characterization process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of Triethylene Glycol Monobenzyl Ether.
Caption: Logical workflow for the characterization of the synthesized product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Triethylene glycol monobenzyl ether | 55489-58-2 [chemicalbook.com]
- 5. Triethylene glycol monobenzyl ether | 55489-58-2 [sigmaaldrich.com]
- 6. Triethylene Glycol Monobenzyl Ether|lookchem [lookchem.com]
- 7. 55489-58-2 Cas No. | Triethylene glycol monobenzyl ether | Apollo [store.apolloscientific.co.uk]

